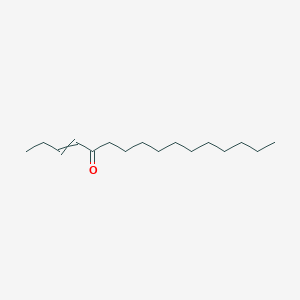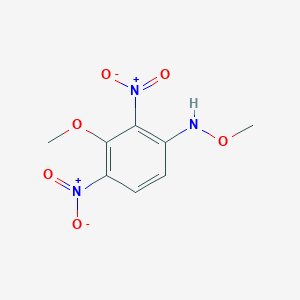
N,3-Dimethoxy-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Dimethoxy-2,4-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of N,3-Dimethoxy-2,4-dinitroaniline typically involves nitration reactions. One common method is the nitration of aniline derivatives using nitric acid as the nitrating agent. This process can be hazardous due to the highly exothermic nature of the reaction and the potential for decomposition and explosion of nitro compounds . Industrial production often employs a two-step process where mononitration is followed by subsequent nitration to achieve the desired dinitro compound . Continuous-flow microreactor systems have been developed to enhance the safety and selectivity of these reactions .
Chemical Reactions Analysis
N,3-Dimethoxy-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups (-NH2).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions Major products formed from these reactions include amino derivatives and substituted anilines.
Scientific Research Applications
N,3-Dimethoxy-2,4-dinitroaniline has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of N,3-Dimethoxy-2,4-dinitroaniline involves the inhibition of microtubule polymerization. This action disrupts cell division and root cell elongation, making it effective as a herbicide . The compound targets tubulin proteins in plants, leading to the depolymerization of microtubules . This mechanism is similar to other dinitroaniline herbicides, such as trifluralin and pendimethalin .
Comparison with Similar Compounds
N,3-Dimethoxy-2,4-dinitroaniline can be compared to other dinitroaniline compounds, such as:
- 2,4-Dinitroaniline
- 3,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline These compounds share similar chemical structures but differ in the position of the nitro groups on the benzene ring . This compound is unique due to the presence of methoxy groups (-OCH3) which can influence its reactivity and applications .
Properties
CAS No. |
88106-07-4 |
|---|---|
Molecular Formula |
C8H9N3O6 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
N,3-dimethoxy-2,4-dinitroaniline |
InChI |
InChI=1S/C8H9N3O6/c1-16-8-6(10(12)13)4-3-5(9-17-2)7(8)11(14)15/h3-4,9H,1-2H3 |
InChI Key |
REOWSSHGLKCBPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])NOC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


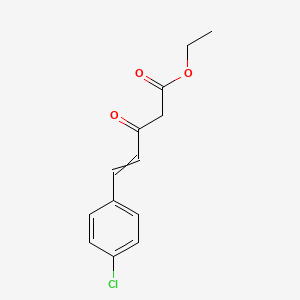
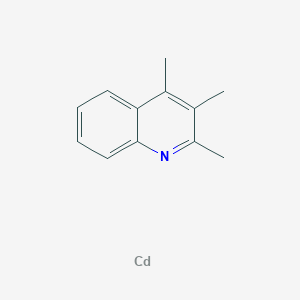
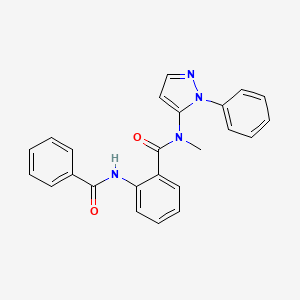
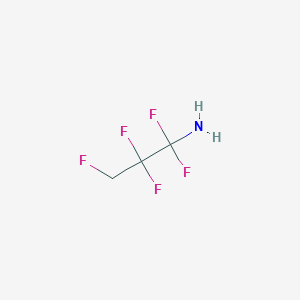
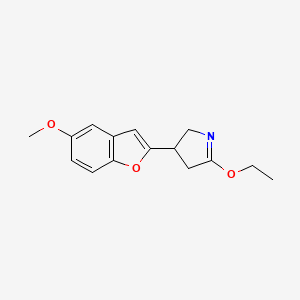
![2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane](/img/structure/B14391482.png)
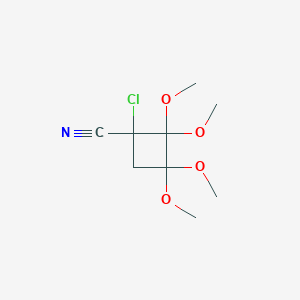
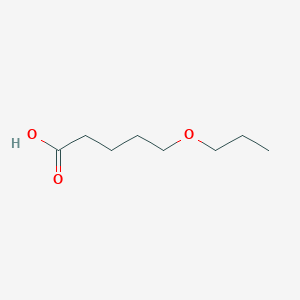
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)

![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)
